molecular formula C21H19NO5 B11281255 9-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11281255
M. Wt: 365.4 g/mol
InChI Key: GQPRIIHCBOGWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound with a unique structure that combines elements of benzodioxole, chromene, and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the chromene ring system. The final step involves the cyclization to form the oxazine ring. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired reaction pathways and yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.

    Chromene Derivatives: Compounds with similar chromene ring systems.

    Oxazine Derivatives: Compounds with similar oxazine structures.

Uniqueness

What sets 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE apart is its unique combination of these three structural elements, which can confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H19NO5/c1-2-14-8-20(23)27-21-15(14)4-6-17-16(21)10-22(11-24-17)9-13-3-5-18-19(7-13)26-12-25-18/h3-8H,2,9-12H2,1H3

InChI Key

GQPRIIHCBOGWRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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